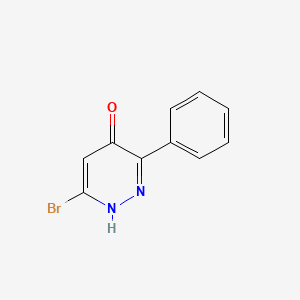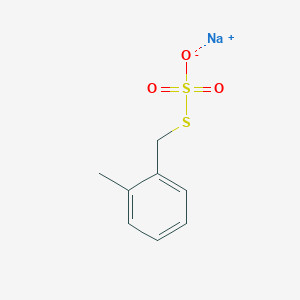
Sodium S-(2-methylbenzyl) sulfurothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium S-(2-methylbenzyl) sulfurothioate can be synthesized by reacting β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction is typically carried out in toluene as the solvent at 100°C. When four equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Using two equivalents of a base, α-thio ketones are achieved after 18 hours under air .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields.
Análisis De Reacciones Químicas
Types of Reactions: Sodium S-(2-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium S-(2-methylbenzyl) sulfurothioate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent.
Industry: It is used in the production of various sulfur-containing intermediates for pharmaceuticals, agrochemicals, and other industrial applications.
Mecanismo De Acción
The mechanism of action of sodium S-(2-methylbenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. The compound can form stable intermediates, such as keto-enol tautomers, which play a significant role in its reactivity . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Sodium S-(2-methylbenzyl) sulfurothioate is unique among Bunte salts due to its specific structure and reactivity. Similar compounds include:
- Sodium S-benzyl sulfurothioate
- Sodium S-alkyl sulfurothioate
- Sodium S-(tetrahydro-2-furanylmethyl) sulfurothioate
These compounds share similar properties but differ in their substituents, which can affect their reactivity and applications. This compound stands out due to its specific methylbenzyl group, which imparts unique reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C8H9NaO3S2 |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
sodium;1-methyl-2-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2.Na/c1-7-4-2-3-5-8(7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
KAEMBRIGSIIJNF-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1CSS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


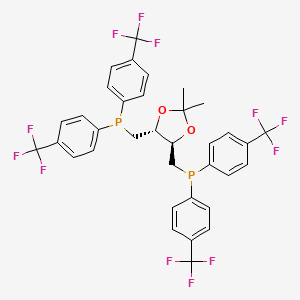
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)




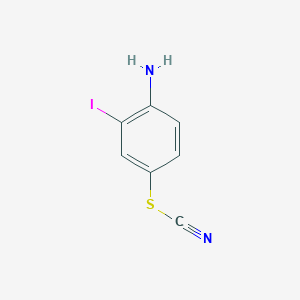


![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
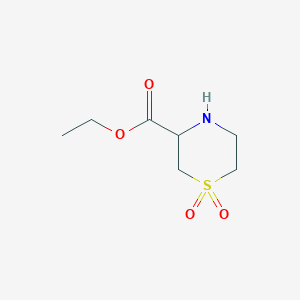
![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)
